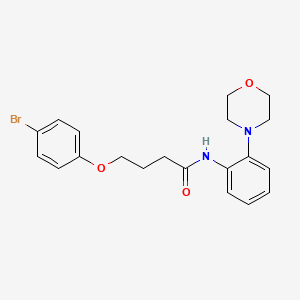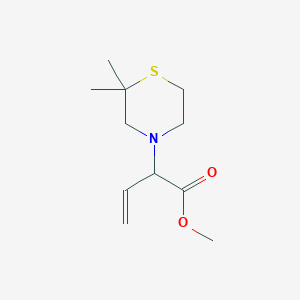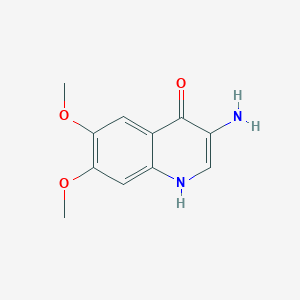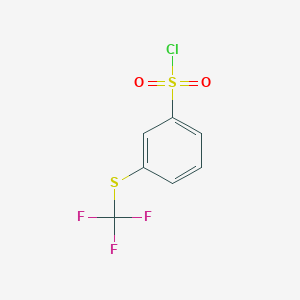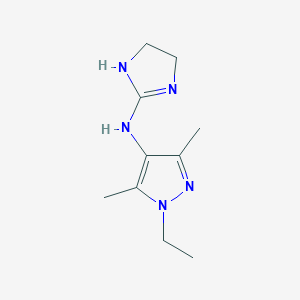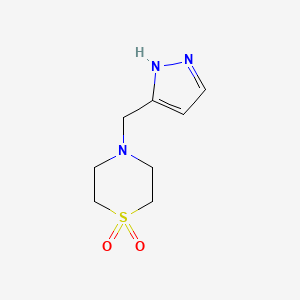![molecular formula C20H13N3 B12867167 1-(Quinolin-8-yl)-9H-pyrido[3,4-b]indole](/img/structure/B12867167.png)
1-(Quinolin-8-yl)-9H-pyrido[3,4-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Quinolin-8-yl)-9H-pyrido[3,4-b]indole is a complex organic compound that belongs to the class of heterocyclic aromatic compounds This compound features a unique structure combining a quinoline moiety with a pyridoindole framework, making it an interesting subject for various scientific studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Quinolin-8-yl)-9H-pyrido[3,4-b]indole typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline and pyridoindole precursors. These precursors are then subjected to a series of reactions, including cyclization and condensation, to form the final compound.
Cyclization Reaction: The initial step often involves the cyclization of a suitable precursor to form the quinoline ring. This can be achieved using reagents like phosphorus oxychloride (POCl₃) under reflux conditions.
Condensation Reaction: The quinoline derivative is then condensed with an indole derivative in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to form the pyridoindole structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(Quinolin-8-yl)-9H-pyrido[3,4-b]indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of quinolin-8-yl-pyridoindole oxides.
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline or indole rings, using reagents such as halogens (Cl₂, Br₂) or nitro groups (NO₂).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic medium, CrO₃ in acetic acid.
Reduction: H₂ with Pd/C catalyst, sodium borohydride (NaBH₄) in ethanol.
Substitution: Halogens in the presence of Lewis acids like aluminum chloride (AlCl₃).
Major Products
Scientific Research Applications
1-(Quinolin-8-yl)-9H-pyrido[3,4-b]indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 1-(Quinolin-8-yl)-9H-pyrido[3,4-b]indole exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, altering their activity and leading to therapeutic effects. The compound’s unique structure allows it to engage in specific interactions with these targets, influencing cellular pathways and processes.
Comparison with Similar Compounds
1-(Quinolin-8-yl)-9H-pyrido[3,4-b]indole can be compared with other similar compounds, such as:
Quinoline Derivatives: Compounds like quinine and chloroquine, which are well-known for their antimalarial properties.
Indole Derivatives: Compounds like indole-3-carbinol, known for its anticancer properties.
The uniqueness of this compound lies in its combined quinoline and pyridoindole structure, which imparts distinct chemical and biological properties not found in simpler analogs.
Conclusion
This compound is a fascinating compound with a wide range of applications in various scientific fields. Its unique structure and reactivity make it a valuable subject for research and development, offering potential benefits in chemistry, biology, medicine, and industry. Continued exploration of this compound and its derivatives may lead to new discoveries and innovations.
Properties
Molecular Formula |
C20H13N3 |
|---|---|
Molecular Weight |
295.3 g/mol |
IUPAC Name |
1-quinolin-8-yl-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C20H13N3/c1-2-9-17-14(7-1)15-10-12-22-19(20(15)23-17)16-8-3-5-13-6-4-11-21-18(13)16/h1-12,23H |
InChI Key |
JDCUZDZHEYRJMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC=CC5=C4N=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


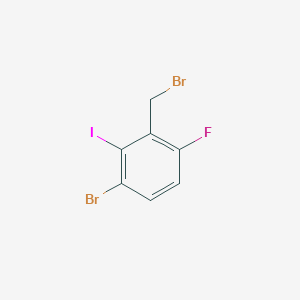

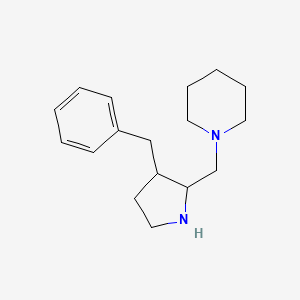
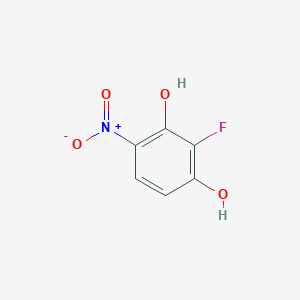
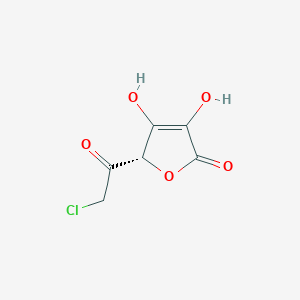
![2-Bromo-5-methylbenzo[d]oxazole](/img/structure/B12867117.png)
![5-[(1-naphthalenyloxy)methyl]-1,3,4-Thiadiazol-2-amine](/img/structure/B12867128.png)
